4-Aminophenyl-beta-D-glucuronide
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Overview
Description
4-Aminophenyl-beta-D-glucuronide is a compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is a metabolite of p-Aminophenol and is primarily used for research purposes . This compound is known for its role in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl-beta-D-glucuronide typically involves the glucuronidation of 4-aminophenol. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 4-aminophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant glucuronosyltransferase enzymes. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Aminophenyl-beta-D-glucuronide has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glucuronidation processes.
Biology: Employed in studies involving enzyme kinetics and metabolism.
Medicine: Investigated for its potential role in drug metabolism and detoxification pathways.
Industry: Utilized in the synthesis of complex carbohydrates and polysaccharides.
Mechanism of Action
The mechanism of action of 4-Aminophenyl-beta-D-glucuronide involves its interaction with glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid to the amino group of 4-aminophenol, forming the glucuronide conjugate. This process is essential for the detoxification and excretion of various xenobiotics and endogenous compounds .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl-beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety.
4-Nitrophenyl-beta-D-glucuronide: Contains a nitro group instead of an amino group.
Uniqueness
4-Aminophenyl-beta-D-glucuronide is unique due to its specific interaction with glucuronosyltransferase enzymes, making it a valuable tool in studying glucuronidation processes. Its amino group allows for various chemical modifications, enhancing its versatility in research applications .
Properties
IUPAC Name |
6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKEMJKQOXOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901978 |
Source
|
Record name | NoName_1170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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